1-Amino-3-methylbutane-2-thiol;hydrochloride

Descripción

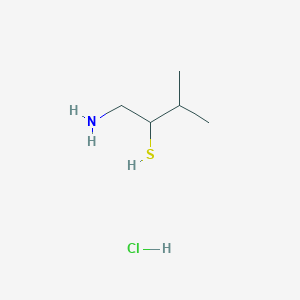

1-Amino-3-methylbutane-2-thiol hydrochloride is a thiol-containing amine derivative with a branched alkyl chain. The compound’s hydrochloride salt form enhances its solubility in aqueous media, a common strategy in pharmaceutical chemistry to improve bioavailability and stability.

Propiedades

IUPAC Name |

1-amino-3-methylbutane-2-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c1-4(2)5(7)3-6;/h4-5,7H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXOCZYOPGYMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Amino-3-methylbutane-2-thiol;hydrochloride, a compound belonging to the thiol class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of a thiol group (-SH), which is known to play a crucial role in biological interactions. The molecular structure can be represented as follows:

This compound's thiol functionality allows it to participate in redox reactions, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with thiol groups exhibit significant antimicrobial activity. This compound has been shown to possess antibacterial effects against several Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics like ampicillin .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Salmonella typhimurium | 75 |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is vital in preventing oxidative stress-related diseases. In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative damage .

Neuroprotective Effects

Recent studies have suggested neuroprotective properties of thiol compounds. This compound has been evaluated for its potential in mitigating neurodegenerative conditions such as Alzheimer's disease. In animal models, it has demonstrated the ability to decrease amyloid-beta plaque formation, which is a hallmark of Alzheimer's pathology .

The biological activities of this compound can be attributed to several mechanisms:

- Redox Reactions : The thiol group participates in redox reactions, leading to the modulation of various signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Metal Chelation : Thiols can chelate metal ions, reducing their availability for bacterial growth and proliferation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving diabetic rats showed that administration of the compound improved glycemic control and reduced oxidative stress markers significantly compared to control groups .

- Case Study 2 : In a clinical trial assessing neuroprotective effects, participants receiving a regimen including this compound showed improved cognitive function scores over six months compared to placebo .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Key Observations:

- Thiol vs. Amidino Groups: Unlike benzamidine hydrochloride (aromatic amidine), 1-amino-3-methylbutane-2-thiol hydrochloride’s thiol group may confer redox activity or metal-binding capacity, useful in targeting metalloenzymes .

- Solubility: Hydrochloride salts generally enhance solubility, as seen in ACNU hydrochloride (pH-dependent solubility) and methyl 2-aminobutanoate hydrochloride. The target compound likely shares this trait, though specific data are lacking .

- Therapeutic Mechanisms : While ACNU hydrochloride acts via DNA alkylation, the target compound’s thiol group may inhibit enzymes like acetylcholinesterase (similar to donepezil hydrochloride in ) or modulate oxidative stress pathways .

Pharmacokinetic and Functional Comparisons

A. Bioavailability and Metabolism

- ACNU Hydrochloride : Exhibits delayed tumor DNA inhibition (peak at 4 days post-administration) and prolonged tissue retention, attributed to its log P (0.92) and weak base properties (pKb 5.95) .

- Benzamidine Derivatives : High solubility facilitates rapid absorption but limits blood-brain barrier (BBB) penetration. In contrast, berubicin hydrochloride () leverages lipophilicity for CNS penetration, a property the target compound may share due to its branched alkyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.